molecular formula C12H16BrClFNO B1525667 3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1219982-58-7

3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1525667
M. Wt: 324.61 g/mol
InChI Key: BBEFZWHWVZUOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16BrClFNO and a molecular weight of 324.62 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride is 1S/C12H15BrFNO.ClH/c13-10-3-4-12 (11 (14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Pharmacokinetics and Biological Activities : A compound with a similar structure, paroxetine hydrochloride, known for its selective serotonin reuptake inhibition, is extensively studied for its physicochemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics. These studies document the pharmaceutical and biological significance of such compounds, particularly in treating various disorders like depression and anxiety (Germann, Ma, Han, & Tikhomirova, 2013).

  • Synthesis and Bioactivities of Phenolic Compounds : Research on phenolic bis Mannich bases, structurally related to the specified compound, explores their synthesis and bioactivities, including cytotoxic and carbonic anhydrase enzyme inhibitory effects. These findings suggest potential lead molecules for anticancer drug development, emphasizing the significance of structural modification for enhanced biological activities (Yamali, Gul, Sakagami, & Supuran, 2016).

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including those with modifications similar to the compound , have been synthesized and evaluated as potential δ receptor ligands. These studies involve in vitro receptor binding assays and in vivo evaluations in rats, indicating their utility in tomographic studies of σ receptors. This underscores the importance of such compounds in developing diagnostic and therapeutic tools (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).

Safety And Hazards

The safety information available indicates that 3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride may be an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

3-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEFZWHWVZUOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride

CAS RN

1219982-58-7
Record name Piperidine, 3-[(2-bromo-4-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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